1-Methyl-3,4-dihydroquinolin-2(1H)-one
CAS No.: 826-72-2
Cat. No.: VC2419767
Molecular Formula: C10H11NO
Molecular Weight: 161.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 826-72-2 |
---|---|
Molecular Formula | C10H11NO |
Molecular Weight | 161.2 g/mol |
IUPAC Name | 1-methyl-3,4-dihydroquinolin-2-one |
Standard InChI | InChI=1S/C10H11NO/c1-11-9-5-3-2-4-8(9)6-7-10(11)12/h2-5H,6-7H2,1H3 |
Standard InChI Key | GRDNENMVSPDQBD-UHFFFAOYSA-N |
SMILES | CN1C(=O)CCC2=CC=CC=C21 |
Canonical SMILES | CN1C(=O)CCC2=CC=CC=C21 |
Introduction
1-Methyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound belonging to the quinolinone family. It is characterized by its molecular formula C10H11NO and a molecular weight of 161.20 g/mol . This compound is of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.
Biological Activities
1-Methyl-3,4-dihydroquinolin-2(1H)-one and its derivatives have been studied for their biological activities, including antioxidant and anticholinesterase properties. These activities suggest potential applications in reducing oxidative stress and modulating neurotransmitter levels.
Comparison with Similar Compounds
1-Methyl-3,4-dihydroquinolin-2(1H)-one can be compared with other quinoline derivatives, such as quinoline itself and 2-methylquinoline, which differ in their substitution patterns. The presence of a methyl group at the 1-position and a carbonyl group at the 2-position in 1-Methyl-3,4-dihydroquinolin-2(1H)-one imparts distinct chemical and biological properties compared to these analogs.
Data Table: Key Information
Property | Description |
---|---|
Molecular Formula | C10H11NO |
Molecular Weight | 161.20 g/mol |
CAS Number | 826-72-2 |
SMILES Notation | CN1C(=O)CCC2=CC=CC=C21 |
Biological Activities | Antioxidant, potential anticholinesterase activity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume